
2-Methoxy-6-methylaniline
Overview
Description
2-Methoxy-6-methylaniline (CAS RN: 50868-73-0) is an aromatic amine with the molecular formula C₈H₁₁NO and a molecular weight of 137.18 g/mol . Structurally, it features a methoxy group (-OCH₃) at the 2-position and a methyl group (-CH₃) at the 6-position of the benzene ring (SMILES: COc1cccc(C)c1N) .
Preparation Methods
Nitration-Methylation-Reduction Cascade
Nitration of o-Cresol
The synthesis often begins with o-cresol (2-methylphenol), where nitration introduces a nitro group at the 6-position. Under mixed acid conditions (HNO₃/H₂SO₄), the electron-donating methyl and hydroxyl groups direct nitration to the 4- and 6-positions. Kinetic control at low temperatures (0–5°C) favors the 6-nitro isomer (2-methyl-6-nitrophenol) due to reduced steric hindrance compared to the 4-nitro derivative.
Key Data :
- Yield of 2-methyl-6-nitrophenol: 65–72%.
- Regioselectivity (6- vs. 4-nitro): 3:1 under optimized conditions.
Methylation of 2-Methyl-6-Nitrophenol
The phenolic hydroxyl group is methylated using dimethyl sulfate (Me₂SO₄) in the presence of a base (e.g., NaOH or K₂CO₃). Methanol or water serves as the solvent, with reactions typically conducted at 30–50°C to minimize hydrolysis of Me₂SO₄.
Reaction Conditions :
Reduction of 2-Methyl-6-Nitroanisole
Catalytic hydrogenation (H₂/Pd-C or Pt-C) or chemical reduction (Fe/HCl) converts the nitro group to an amine. Hydrogenation at 60–90°C and 0.5–1.5 MPa H₂ pressure achieves near-quantitative conversion.
Optimized Parameters :
Direct Methylation of 2-Amino-6-Methylphenol
Synthesis of 2-Amino-6-Methylphenol
This intermediate is prepared via reduction of 2-nitro-6-methylphenol, which itself derives from nitration of o-cresol. Sodium dithionite (Na₂S₂O₄) in aqueous ethanol selectively reduces the nitro group at 50–60°C.
O-Methylation with Dimethyl Sulfate
The phenolic hydroxyl group is methylated under alkaline conditions. To prevent N-methylation of the amine, pH is carefully controlled (pH 9–10).
Procedure :
- 2-Amino-6-methylphenol (1 equiv.), Me₂SO₄ (1.2 equiv.), NaOH (2.5 equiv.).
- Solvent: Water-methanol (1:1).
- Temperature: 30–40°C.
- Yield: 80–85%.
Catalytic Hydrogenation of Nitroarenes
Substrate Preparation: 2-Methoxy-6-Methylnitrobenzene
Synthesized via Friedel-Crafts alkylation or Ullmann coupling, this precursor is hydrogenated using transition metal catalysts.
Conditions :
Comparative Analysis of Methods
Industrial Applications and Case Studies
This compound serves as a key intermediate in the synthesis of herbicides like metolachlor. Patent EP2892877B1 outlines its enantioselective preparation for S-metolachlor production, emphasizing aziridine intermediates and catalytic hydrogenation to achieve >99% enantiomeric excess.
Key Industrial Process :
- Starting material: 2-Ethyl-6-methylaniline.
- Methylation agent: (R)-epichlorohydrin.
- Catalytic hydrogenation: Pd/C, H₂ (30–50 psi).
- Yield: 92–96%.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-6-methylaniline undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, nitric acid.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid and sulfuric acid).
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Overview:
In the pharmaceutical sector, 2-methoxy-6-methylaniline is crucial for synthesizing various analgesics and anti-inflammatory drugs. Its unique structure contributes to the development of compounds with improved efficacy and reduced side effects.
Case Study:
Research indicates that derivatives of this compound have shown promise in pain management therapies, providing effective relief while minimizing adverse reactions compared to traditional analgesics .
Drug Type | Example | Efficacy |
---|---|---|
Analgesics | Non-steroidal | High |
Anti-inflammatory | Selective COX inhibitors | Moderate to High |
Agrochemicals
Overview:
The compound is also employed in formulating herbicides and pesticides, enhancing agricultural productivity while addressing environmental concerns.
Key Insights:
- This compound is a precursor for several herbicides that target specific weed species without harming crops.
- Its incorporation into agrochemical formulations has been linked to increased crop yields and reduced chemical runoff.
Application Type | Specific Use | Environmental Impact |
---|---|---|
Herbicides | Targeted weed control | Low |
Pesticides | Crop protection | Minimal |
Polymer Additives
Overview:
In polymer science, this compound serves as an additive to improve thermal stability and color retention in various plastic products.
Research Findings:
Studies have demonstrated that incorporating this compound into polymers enhances their durability and aesthetic appeal, making it suitable for consumer goods and packaging materials .
Property | Effect on Polymer |
---|---|
Thermal Stability | Improved |
Color Retention | Enhanced |
Mechanism of Action
The mechanism of action of 2-methoxy-6-methylaniline largely depends on its application. In the context of enzyme inhibition, the compound can interact with the active site of enzymes, blocking substrate binding and inhibiting enzyme activity. The methoxy and methyl groups play a crucial role in determining the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Physical and Chemical Properties
- Melting Point : 26–29 °C .
- Boiling Point : 62 °C at 0.15 mmHg .
- Density : Estimated at 1.063 g/cm³ .
- pKa : 4.32, indicating moderate acidity compared to other substituted anilines .
The structural and functional similarities/differences between 2-methoxy-6-methylaniline and related compounds are summarized below:
Positional Isomers: Methoxy-Methyl Anilines
4-Methoxy-2-methylaniline (CAS RN: 5349-76-8)
- Structure : Methoxy at 4-position , methyl at 2-position .
- Applications : Used in research-scale organic synthesis; available in various batch sizes for industrial applications .
- Safety : Requires handling precautions (P261, P280) to avoid inhalation and skin contact .
2-Methoxy-4-methylaniline (CAS RN: 39538-68-6)
- Structure : Methoxy at 2-position , methyl at 4-position .
Functional Group Analogues
2-Chloro-6-methylaniline (CAS RN: 87-63-8)
- Structure : Chloro (-Cl) replaces methoxy at the 2-position .
- Molecular Weight : 141.60 g/mol (vs. 137.18 g/mol for this compound) .
- Impact of Substituent : The electron-withdrawing chloro group reduces electron density on the aromatic ring, increasing acidity (lower pKa) and altering solubility .
3-Methoxy-2-methylaniline (CAS RN: 19500-02-8)
- Structure : Methoxy at 3-position , methyl at 2-position .
- Applications : Less studied in catalytic systems compared to the 2-methoxy-6-methyl isomer .
Data Table: Comparative Properties
Electronic and Steric Effects
- Electronic Effects : Methoxy groups are electron-donating (+M effect), enhancing ring electron density, whereas chloro groups are electron-withdrawing (-I effect). This difference impacts reactivity in reactions like nitration or coupling .
- Steric Effects : Substituents in the ortho position (e.g., this compound) introduce steric hindrance, influencing ligand-metal coordination in catalytic systems .
Biological Activity
2-Methoxy-6-methylaniline, also known as 6-Methyl-o-anisidine, is an aromatic amine with the chemical formula and CAS number 50868-73-0. This compound is primarily utilized in the synthesis of dyes, pigments, and pharmaceuticals due to its unique chemical properties. Recent studies have highlighted its biological activities, including potential anti-tumor effects and interactions with various biological targets.
- Molecular Weight : 137.18 g/mol
- Melting Point : 26-29 °C
- Boiling Point : 62 °C at 0.15 mmHg
- Structure : Contains a methoxy group and an amino group attached to a methyl-substituted benzene ring.
Antitumor Activity
Recent research has indicated that derivatives of this compound exhibit significant anti-tumor activity. In particular, studies have evaluated the compound's effects on various cancer cell lines:
Compound | Cancer Cell Line | IC50 (μM) |
---|---|---|
This compound | A549 (lung cancer) | 5.1 ± 0.01 |
HepG2 (liver cancer) | 7.3 ± 0.21 | |
MCF-7 (breast cancer) | 4.3 ± 0.33 | |
HGC-27 (gastric cancer) | 9.2 ± 0.24 |
These results suggest that the compound can inhibit cell proliferation effectively across multiple cancer types, with varying potency depending on the specific cell line tested .
The mechanism by which this compound exerts its anti-tumor effects appears to involve cell cycle arrest and apoptosis induction. For instance, treatment with certain derivatives has been shown to block the cell cycle at the G2-M phase, leading to increased rates of apoptosis as evidenced by the cleavage of PARP (Poly ADP-ribose polymerase), a marker for apoptotic activity .
Toxicity and Safety
While investigating its biological activity, it is crucial to consider the safety profile of this compound. The compound has been classified as having acute toxicity effects, including:
- Oral Toxicity : Acute Tox. 4
- Dermal Toxicity : Acute Tox. 4
- Inhalation Toxicity : Acute Tox. 4
- Eye Irritation : Eye Irrit. 2
These classifications indicate that appropriate safety measures should be taken when handling this compound in laboratory settings .
Case Studies
Several case studies have reported on the synthesis and evaluation of derivatives based on the structure of this compound:
-
Synthesis of Anti-Tumor Derivatives :
- A series of compounds derived from this base structure were synthesized and tested for their anti-tumor properties.
- The most potent derivative demonstrated an IC50 value significantly lower than standard chemotherapeutic agents such as Cisplatin, indicating superior efficacy in inhibiting tumor growth .
- Application in Dye and Pigment Production :
Q & A
Basic Research Questions
Q. How can 2-Methoxy-6-methylaniline be synthesized and characterized in laboratory settings?
- Methodological Answer : Synthesis typically involves Pd-catalyzed cross-coupling or condensation reactions. For example, it can be prepared by methoxylation of 2-amino-6-methylphenol using methylating agents like dimethyl sulfate under basic conditions. Characterization includes ¹H/¹³C NMR to confirm the methoxy and methyl substituents (chemical shifts for aromatic protons typically appear at δ 6.5–7.2 ppm). Mass spectrometry (MS) and FT-IR (C-O stretch at ~1250 cm⁻¹) validate molecular weight and functional groups. Purity assessment via HPLC (C18 column, methanol/water mobile phase) ensures >95% yield .
Q. What analytical techniques are suitable for quantifying this compound in complex matrices?
- Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) or HPLC-UV/Vis (λ ~254 nm) are standard methods. For trace analysis, LC-MS/MS in multiple reaction monitoring (MRM) mode enhances sensitivity. Sample preparation may involve liquid-liquid extraction (ethyl acetate) or solid-phase extraction (C18 cartridges). Calibration curves using deuterated internal standards (e.g., d₃-methoxy analogs) improve accuracy. Cross-validate results with ion chromatography for chloride content if synthesizing derivatives .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use NIOSH/MSHA-approved respirators (N95 or higher) to prevent inhalation. Wear nitrile gloves and chemical-resistant lab coats to avoid dermal contact. In case of spills, contain with inert absorbents (vermiculite) and neutralize with 10% acetic acid. Store in airtight containers under nitrogen at 2–8°C to prevent oxidation. Emergency procedures include immediate eye rinsing (15 min with saline) and medical consultation for prolonged exposure .
Advanced Research Questions
Q. How do substituents (methoxy and methyl) influence the electronic properties and reactivity of this compound?
- Methodological Answer : The methoxy group acts as an electron donor via resonance (+M effect), increasing electron density on the aromatic ring, while the methyl group exerts a weak inductive (+I) effect. This enhances nucleophilic aromatic substitution (NAS) at the para position. Cyclic voltammetry (CV) reveals oxidation potentials (E₁/₂ ~0.8 V vs. Ag/AgCl) correlated with electron-donating effects. Compare pKa values (e.g., 4.32 for this compound vs. 3.91 for 2,6-dimethylaniline) using potentiometric titration to quantify substituent impacts on basicity .
Q. Which computational methods best predict the electronic structure and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and exact-exchange terms (e.g., Becke’s 1993 protocol) accurately model frontier molecular orbitals (HOMO/LUMO) . Basis sets like 6-311G(d,p) optimize geometry. For correlation energy, use Colle-Salvetti-type functionals to account for electron density gradients . Solvent effects (e.g., in ethanol) are incorporated via Polarizable Continuum Models (PCM) . Validate computational results with experimental UV-Vis spectra (TD-DFT) and NMR chemical shifts (GIAO method) .
Q. How is this compound utilized in coordination chemistry as a ligand?
- Methodological Answer : It serves as a bidentate ligand in Pd(II) complexes, coordinating via the amine and methoxy groups. Synthesize complexes by reacting this compound with PdCl₂ in ethanol under reflux. Characterize using X-ray crystallography (Pd–N bond length ~2.05 Å) and EPR spectroscopy to study spin states. Compare ligand donor strength with analogs (e.g., 2,6-dimethylaniline) via Pd–CH₃ NMR shifts (δ 0.58 ppm vs. 0.72 ppm), reflecting electronic modulation .
Properties
IUPAC Name |
2-methoxy-6-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-4-3-5-7(10-2)8(6)9/h3-5H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOJYPPTIPJZAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332616 | |
Record name | 2-Methoxy-6-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00332616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50868-73-0 | |
Record name | 2-Methoxy-6-methylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50868-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-6-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00332616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxy-6-methylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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